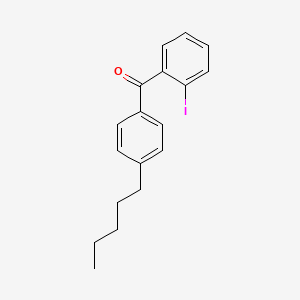

2-Iodo-4'-n-pentylbenzophenone

Beschreibung

Significance and Research Context of Functionalized Benzophenones

Benzophenones are a class of organic compounds with the core structure of a diphenyl ketone. wikipedia.org Their derivatives, known as functionalized benzophenones, are of considerable interest in various scientific fields due to their versatile properties. nih.gov These compounds serve as crucial building blocks in organic synthesis and are found in numerous biologically active molecules. nih.govmdpi.com

The functionalization of the benzophenone (B1666685) scaffold allows for the fine-tuning of its electronic and steric properties, leading to a wide array of applications. For instance, benzophenones are widely used as photoinitiators in UV-curing processes for inks and coatings. wikipedia.org In medicinal chemistry, the benzophenone motif is present in a variety of natural products and synthetic compounds exhibiting anticancer, anti-inflammatory, and antimicrobial activities. nih.govmdpi.com The ability to introduce different functional groups onto the phenyl rings enables researchers to explore structure-activity relationships and develop new therapeutic agents. nih.gov

Furthermore, functionalized benzophenones are valuable tools in chemical biology. They have been employed as photophysical probes to investigate peptide-protein interactions, offering insights into complex biological processes. mdpi.comnih.gov The reactivity of the benzophenone triplet state upon photoexcitation is a key feature that is exploited in these applications. researchgate.netcdnsciencepub.com The ongoing research in this area focuses on synthesizing novel benzophenone derivatives to expand their utility in materials science, catalysis, and drug discovery. acs.orgd-nb.infothieme-connect.com

Overview of Halogenated Benzophenones in Advanced Organic Chemistry

Halogenated benzophenones are a significant subclass of functionalized benzophenones that have garnered attention in advanced organic chemistry. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the benzophenone framework can profoundly influence the molecule's reactivity, electronic properties, and potential applications. google.comfrontiersin.org

From a synthetic perspective, halogenated benzophenones are valuable intermediates. google.com The halogen substituent can serve as a handle for further chemical transformations, such as cross-coupling reactions, which are fundamental in constructing more complex molecular architectures. torvergata.it For example, the iodine atom in 2-Iodo-4'-n-pentylbenzophenone can participate in reactions like the Suzuki or Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds.

In the context of materials science, halogenation can alter the photophysical properties of benzophenones, making them suitable for specific applications in areas like organic light-emitting diodes (OLEDs). ust.hk The position and nature of the halogen can affect the efficiency of intersystem crossing and the energy of the triplet state, which are crucial parameters for photosensitizers and photoinitiators. hku.hk Research has also explored the use of halogenated benzophenones in the synthesis of liquid crystals and as intermediates for agrochemicals. google.com The study of these compounds contributes to a deeper understanding of reaction mechanisms, including photosubstitution and other photochemical processes. hku.hk

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-iodophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWHCVHKKDVTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612485 | |

| Record name | (2-Iodophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-28-7 | |

| Record name | (2-Iodophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 4 N Pentylbenzophenone

Precursor Synthesis and Intermediate Formation

The primary precursor for the target compound is 4'-n-pentylbenzophenone. Its synthesis involves the formation of the central benzophenone (B1666685) structure and the attachment of the n-pentyl group to one of the phenyl rings.

Strategies for Benzophenone Core Construction

The construction of the benzophenone core is most effectively achieved through the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions. chemistrysteps.comsigmaaldrich.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, facilitated by a strong Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgmasterorganicchemistry.com

The mechanism begins with the Lewis acid activating the acylating agent. For instance, AlCl₃ coordinates to the chlorine atom of an acyl chloride, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺). chemistrysteps.comsigmaaldrich.com This acylium ion is then attacked by the π-electrons of the aromatic ring. The final step is the deprotonation of the resulting intermediate to restore aromaticity and yield the aryl ketone. wikipedia.org

A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, contains a deactivating carbonyl group. This deactivation makes the product less reactive than the starting material, thus preventing further acylation reactions and ensuring the clean formation of monoacylated products. chemistrysteps.comorganic-chemistry.org

Introduction of the n-Pentyl Moiety

The n-pentyl group can be incorporated by utilizing n-pentylbenzene as the aromatic substrate in a Friedel-Crafts acylation reaction. When n-pentylbenzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃, the benzoyl group is introduced onto the pentyl-substituted ring.

The n-pentyl group is an alkyl group, which is an activating substituent and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the n-pentyl chain, the acylation occurs predominantly at the less hindered para position, yielding the desired intermediate, 4'-n-pentylbenzophenone, with high regioselectivity. While Friedel-Crafts alkylation is another method for adding alkyl chains, it is often plagued by issues such as carbocation rearrangements and polyalkylation, making acylation followed by reduction (if necessary) a more reliable synthetic route. wikipedia.orgmasterorganicchemistry.com

Regioselective Iodination Techniques

The final step in the synthesis is the regioselective introduction of an iodine atom at the 2-position of the 4'-n-pentylbenzophenone intermediate. This requires placing the iodine on the unsubstituted phenyl ring, ortho to the carbonyl group. This is a challenging transformation because the carbonyl group deactivates the ring towards electrophilic substitution. Therefore, highly reactive iodinating agents are required.

Direct Iodination Approaches

Direct iodination involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom using an electrophilic iodine source.

Iodine monochloride (ICl) is a potent iodinating agent used for electrophilic aromatic substitutions. ontosight.ai It is more reactive than molecular iodine (I₂) because the I-Cl bond is polarized, making the iodine atom electrophilic and susceptible to attack by an aromatic ring. The reaction mechanism involves an electrophilic attack by the iodine atom of ICl on the aromatic ring, which can effectively iodinate even deactivated aromatic systems. ontosight.airsc.org For instance, ICl has been successfully used to iodinate 4-methoxybenzophenone, introducing an iodine atom at the 3-position (ortho to the carbonyl group on the unsubstituted ring), demonstrating its utility for this type of regioselective substitution. rsc.org

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination. organic-chemistry.orgsioc-journal.cn While it is a relatively mild reagent, its reactivity can be significantly enhanced by the presence of an acid catalyst, making it capable of iodinating deactivated aromatic rings. organic-chemistry.orglookchem.com

For substrates like 4'-n-pentylbenzophenone, where the target ring is deactivated, NIS is typically used in conjunction with a strong acid, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid. organic-chemistry.orgacs.org The acid is believed to activate NIS, possibly through the in-situ formation of a highly reactive electrophilic species like iodine trifluoroacetate. organic-chemistry.org This "superelectrophilic" iodine source is potent enough to overcome the deactivating effect of the benzophenone carbonyl group and achieve iodination. acs.org The reaction conditions, such as the choice of acid and solvent, can be tuned to optimize the yield and regioselectivity of the desired 2-iodo product. lookchem.com

Metal-Halogen Exchange Strategies

Metal-halogen exchange is a powerful and highly regioselective method for the formation of carbon-lithium bonds, which can then be quenched with an electrophilic iodine source to yield the desired aryl iodide. wikipedia.orgias.ac.in This strategy is particularly valuable for creating specific isomers, like the 2-iodo product, that are often difficult to obtain through direct electrophilic substitution. ias.ac.in

The general principle involves the reaction of an aryl halide (typically a bromide or chloride) with an organolithium reagent, most commonly n-butyllithium (n-BuLi). wikipedia.org The reaction equilibrium favors the formation of the more stable organolithium species. This method's success is kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.org

A plausible pathway for synthesizing 2-Iodo-4'-n-pentylbenzophenone via this method would start with a dihalo-substituted benzophenone, such as 2-bromo-4'-n-pentylbenzophenone. The selective exchange of the bromine atom for lithium, followed by iodination, would yield the target compound. The key challenge lies in the synthesis of the starting dihalo-benzophenone.

An alternative metal-mediated approach is the copper-catalyzed Finkelstein reaction. This method can convert a variety of aryl bromides into their corresponding iodinated analogs with excellent yields using sodium iodide and a copper(I) iodide catalyst. frontiersin.org

Table 1: Overview of Metal-Halogen Exchange Strategies

| Strategy | Reagents | Key Features | Potential Challenges |

|---|---|---|---|

| Lithium-Halogen Exchange | Aryl Bromide, n-BuLi, I₂ | High regioselectivity; fast reaction rates. wikipedia.org | Requires cryogenic temperatures and pyrophoric reagents. |

| Copper-Catalyzed Halogen Exchange | Aryl Bromide, NaI, CuI catalyst | Milder conditions than lithium exchange; broad scope. frontiersin.org | Catalyst may be required; reaction times can be longer. |

Oxidative Iodination Procedures

Oxidative iodination involves the direct introduction of iodine onto an aromatic ring using an iodine source in the presence of an oxidizing agent. This approach avoids the need for organometallic intermediates but often poses a challenge in controlling regioselectivity, especially on complex molecules like benzophenones.

Several systems have been developed for the effective iodination of arenes:

Iodine/Hydrogen Peroxide: A mixture of molecular iodine and hydrogen peroxide (H₂O₂) in the presence of a strong acid catalyst can efficiently iodinate electron-rich arenes. organic-chemistry.org

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent. Its reactivity can be enhanced with a catalytic amount of an acid, such as trifluoroacetic acid, allowing for the iodination of a wide range of aromatic compounds under mild conditions. organic-chemistry.org

Hypervalent Iodine Reagents: Compounds like Phenyliodine(III) diacetate (PIDA) can act as oxidants in combination with I₂ to achieve iodo-oxyimidation of vinylarenes, showcasing a radical-based pathway that can lead to anti-Markovnikov regioselectivity. beilstein-journals.org While not a direct arene iodination, the principles of using hypervalent iodine as an oxidant are relevant.

For the synthesis of this compound, direct iodination would likely be performed on the 4'-n-pentylbenzophenone intermediate. The directing effects of the carbonyl and pentyl groups would influence the position of iodination, likely leading to a mixture of isomers requiring chromatographic separation.

Table 2: Selected Oxidative Iodination Systems

| Reagent System | Substrates | Conditions | Reference |

|---|---|---|---|

| KI / H₂O₂ / Acid | Electron-rich arenes | Methanol, strong acid | organic-chemistry.org |

| N-Iodosuccinimide (NIS) / Acid | Methoxy- or methyl-substituted aromatics | Catalytic trifluoroacetic acid, short reaction times | organic-chemistry.org |

| I₂ / H₂O₂ | Phenols | Water, room temperature | chemicalbook.com |

| I₂ / SPC / H₂SO₄ | Deactivated arenes | Acetic anhydride, sulfuric acid | mdpi.com |

Synthesis of Key Benzophenone Intermediates

The most critical intermediate for the synthesis of this compound is a suitably substituted benzophenone. The primary method for assembling the benzophenone scaffold is the Friedel-Crafts acylation.

Two main strategies can be envisioned for preparing the necessary intermediate:

Synthesis of 4'-n-pentylbenzophenone: This involves the Friedel-Crafts acylation of n-pentylbenzene with benzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting 4'-n-pentylbenzophenone would then undergo a subsequent iodination step.

Synthesis of a Pre-iodinated Benzophenone: An alternative is to first prepare an iodinated acylating agent, such as 2-iodobenzoyl chloride. This can be synthesized from 2-iodobenzoic acid. The 2-iodobenzoyl chloride is then reacted with n-pentylbenzene under Friedel-Crafts conditions. This route incorporates the iodine atom at the correct position early in the sequence, avoiding the regioselectivity issues of direct iodination on the complete benzophenone.

The choice of route depends on the availability of starting materials and the desired control over the iodination step.

Table 3: Synthesis of Key Benzophenone Intermediates via Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| n-Pentylbenzene | Benzoyl Chloride | AlCl₃ | 4'-n-Pentylbenzophenone |

| n-Pentylbenzene | 2-Iodobenzoyl Chloride | AlCl₃ | This compound |

| Benzene (B151609) | 4-n-Pentylbenzoyl Chloride | AlCl₃ | 4'-n-Pentylbenzophenone |

Comparative Analysis of Synthetic Routes and Yield Optimization

The selection of an optimal synthetic route to this compound requires a careful comparison of the metal-halogen exchange and oxidative iodination strategies.

Metal-Halogen Exchange Route:

Advantages: The primary advantage is the exceptional regiochemical control. By starting with a precursor like 2-bromo-4'-n-pentylbenzophenone, the iodine is introduced precisely at the desired C-2 position. ias.ac.in

Disadvantages: This route involves multiple steps, including the synthesis of the halogenated precursor itself. Furthermore, it requires the use of pyrophoric and moisture-sensitive organolithium reagents, which necessitate stringent anhydrous conditions and low temperatures (e.g., -78 °C), making it less amenable to large-scale industrial production. ias.ac.inarkat-usa.org

Oxidative Iodination Route:

Advantages: This approach is operationally simpler and often involves a single step from the readily available 4'-n-pentylbenzophenone intermediate. The reagents are generally more stable and easier to handle than organolithiums. organic-chemistry.orgmdpi.com

Disadvantages: The most significant drawback is the lack of regioselectivity. The direct iodination of 4'-n-pentylbenzophenone would likely yield a mixture of isomers (2-iodo, 3-iodo, and di-iodinated products), driven by the electronic and steric effects of the existing substituents. This necessitates challenging purification steps and results in a lower yield of the specific 2-iodo isomer.

Yield Optimization:

For the Friedel-Crafts acylation steps, yields can be optimized by controlling the stoichiometry of the Lewis acid catalyst, managing the reaction temperature to prevent side reactions, and ensuring the purity of the starting materials.

In the metal-halogen exchange pathway, yield optimization hinges on precise temperature control to prevent side reactions and the slow addition of the organolithium reagent.

For oxidative iodination , optimization focuses on the choice of the iodinating system and reaction conditions (solvent, temperature, catalyst) to maximize the formation of the desired ortho-isomer over other products.

Ultimately, the synthesis via Friedel-Crafts acylation of n-pentylbenzene with 2-iodobenzoyl chloride appears to be the most reliable and efficient route on a laboratory scale, as it establishes the correct substitution pattern early and avoids the significant regioselectivity problems associated with direct iodination of the benzophenone core.

Table 4: Comparison of Synthetic Pathways

| Feature | Metal-Halogen Exchange | Oxidative Iodination | Friedel-Crafts with Iodinated Precursor |

|---|---|---|---|

| Regioselectivity | Excellent | Poor to Moderate | Excellent |

| Number of Steps | Multiple | Fewer | Moderate |

| Handling | Difficult (pyrophoric reagents) | Simple | Moderate |

| Key Challenge | Synthesis of precursor, handling n-BuLi | Isomer separation | Synthesis of 2-iodobenzoyl chloride |

| Scalability | Challenging | Good | Good |

Chemical Reactivity and Transformative Potential of 2 Iodo 4 N Pentylbenzophenone

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in organic chemistry where a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. wikipedia.org While aromatic rings are generally nucleophilic, certain substituents can render them susceptible to nucleophilic attack. wikipedia.org

Mechanistic Insights into Iodine Displacement

The generally accepted mechanism for nucleophilic aromatic substitution on aryl halides with activating groups proceeds in two steps. libretexts.org First, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In this step, the aromaticity of the ring is temporarily lost, and the carbon at the reaction site changes from sp² to sp³ hybridization. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial as they stabilize the negative charge of this intermediate through resonance. wikipedia.orglibretexts.org

In the case of 2-Iodo-4'-n-pentylbenzophenone, the benzoyl group acts as an electron-withdrawing group, activating the ortho-positioned iodine for nucleophilic displacement. The carbonyl group can delocalize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.

Reagents and Conditions for Nucleophilic Attack

A variety of nucleophiles can be employed in SNAr reactions. Common nucleophiles include alkoxides, hydroxides, and amines. libretexts.org The strength of the nucleophile is a key factor, with stronger nucleophiles generally leading to faster reaction rates. lumenlearning.com For instance, negatively charged nucleophiles are typically more potent than their neutral counterparts. lumenlearning.com

The reaction conditions for nucleophilic aromatic substitution can vary. While some highly activated aryl halides can react at room temperature, others may require heating. libretexts.orgchemguide.co.uk The choice of solvent is also important. Polar aprotic solvents like DMSO, DMF, and acetone (B3395972) are often preferred for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. lumenlearning.com In some cases, reactions are carried out in a mixture of solvents, such as ethanol (B145695) and water, to ensure the solubility of all reactants. chemguide.co.uk

Interactive Table: Common Nucleophiles and Conditions for SNAr Reactions

| Nucleophile | Reagent Source | Typical Conditions |

| Hydroxide | Sodium or Potassium Hydroxide | Heated under reflux in ethanol/water chemguide.co.uk |

| Alkoxide | Sodium or Potassium Alkoxide | Varies, can occur at room temperature |

| Amine | Ammonia, Primary or Secondary Amines | Often in a polar solvent, may require heating |

| Thiolate | Sodium or Potassium Thiolate | - |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound, with its aryl iodide moiety, is an excellent substrate for such transformations.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of the organoboron reagents. beilstein-journals.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple, and the desired product is released, regenerating the palladium(0) catalyst.

A variety of palladium catalysts, ligands, bases, and solvents can be used for the Suzuki-Miyaura coupling. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources. uwindsor.ca Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. sigmaaldrich.com The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is crucial for the activation of the boronic acid. researchgate.netnih.gov

Interactive Table: Components of Suzuki-Miyaura Cross-Coupling

| Component | Examples | Function |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C organic-chemistry.org | Catalyzes the cross-coupling reaction |

| Organoboron Reagent | Arylboronic acids, Alkenylboronic acids | Source of the transferred organic group |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ organic-chemistry.org | Activates the organoboron reagent |

| Solvent | Dioxane/Water nih.gov, Toluene, DME | Provides the reaction medium |

Other Palladium-Catalyzed Cross-Couplings

Besides the Suzuki-Miyaura reaction, this compound can participate in other palladium-catalyzed cross-coupling reactions, including:

Heck Reaction: The coupling of the aryl iodide with an alkene.

Sonogashira Reaction: The coupling of the aryl iodide with a terminal alkyne, often co-catalyzed by copper. mdpi.com

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine.

Negishi Coupling: The reaction of the aryl iodide with an organozinc reagent.

Kumada Coupling: The coupling of the aryl iodide with a Grignard reagent.

These reactions provide versatile pathways to a wide array of derivatives from this compound. nih.gov

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, represent some of the earliest methods for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org While historically requiring harsh conditions, modern methods often utilize soluble copper salts and ligands, allowing for milder reaction conditions. beilstein-journals.org

Aryl iodides like this compound are suitable substrates for copper-mediated couplings. These reactions can be used to form biaryl compounds (Ullmann reaction) or to couple the aryl iodide with alcohols, amines, or thiols. beilstein-journals.org For instance, copper-catalyzed N-arylation can be achieved using copper(I) iodide (CuI) in the presence of a suitable ligand. researchgate.net Copper powder in a solvent like DMF or DMSO has also been shown to mediate cross-coupling reactions. cas.cn

Oxidation and Reduction Pathways of the Benzophenone (B1666685) Framework

The benzophenone core is susceptible to both oxidation and reduction, targeting either the carbonyl group or the aromatic system. The specific nature of the substituents on this compound influences the feasibility and outcome of these reactions.

The selective oxidation of the ketone functionality in the benzophenone framework is most notably achieved through the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction converts ketones into esters using peroxyacids (such as meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides. wikipedia.orgnih.gov The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.org The rate-determining step is the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom of the peroxide, leading to the formation of an ester and a carboxylic acid. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a positive charge have a higher tendency to migrate. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two migrating groups in contention are the 2-iodophenyl group and the 4-n-pentylphenyl group. The electronic effects of the substituents on these aryl groups will influence their migratory ability. The n-pentyl group is an electron-donating group, which enhances the migratory aptitude of the phenyl ring it is attached to. Conversely, the iodine atom is an electron-withdrawing group, which decreases the migratory aptitude of its phenyl ring. Therefore, the 4-n-pentylphenyl group is expected to migrate preferentially, leading to the formation of 4-n-pentylphenyl 2-iodobenzoate.

Table 1: Predicted Outcome of Baeyer-Villiger Oxidation of this compound

| Reactant | Oxidizing Agent | Major Product | Migrating Group |

| This compound | Peroxyacid (e.g., m-CPBA) | 4-n-pentylphenyl 2-iodobenzoate | 4-n-pentylphenyl |

The reduction of the benzophenone framework can proceed via several pathways, either targeting the carbonyl group to form an alcohol or a methylene (B1212753) group, or involving the carbon-iodine bond.

Reduction to Alcohol and Methylene Group: The carbonyl group of benzophenones can be readily reduced to a secondary alcohol (a benzhydrol) using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to the corresponding methylene group (CH₂) to form a diphenylmethane (B89790) derivative can be accomplished under harsher conditions. Two classical methods for this complete reduction are the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). chadsprep.comvedantu.commasterorganicchemistry.com The choice between these methods is often dictated by the presence of other functional groups in the molecule; the Clemmensen reduction is unsuitable for acid-sensitive substrates, while the Wolff-Kishner reduction is incompatible with base-sensitive substrates. vedantu.comwikipedia.org

Table 2: Common Reduction Reactions of the Benzophenone Carbonyl Group

| Reduction Type | Reagents | Product Functional Group | Conditions | Substrate Sensitivity |

| Hydride Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CH(OH)-) | Mild | - |

| Clemmensen Reduction | Zn(Hg), HCl | Methylene (-CH₂-) | Strongly Acidic | Acid-sensitive groups will react |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Methylene (-CH₂-) | Strongly Basic, High Temp. | Base-sensitive groups will react |

Electrochemical Reduction and Dehalogenation: Electrochemical studies on substituted benzophenones reveal that they typically undergo two successive one-electron reductions. ias.ac.inmdpi.com The first reversible step forms a stable radical anion, and the second, often irreversible, step generates a dianion. ias.ac.in For halogenated benzophenones, including iodo-substituted derivatives, the process is more complex. The electrochemical reduction can lead to the cleavage of the carbon-halogen bond. ias.ac.inresearchgate.net This reductive dehalogenation is observed in aprotic solvents and can compete with the reduction of the carbonyl group. ias.ac.in The radical anions of halobenzophenones can be unstable and undergo C-X bond cleavage. researchgate.net In the presence of carbon dioxide, however, carboxylation can occur faster than dehalogenation. researchgate.net

Photochemical Reactivity and Transformations

Benzophenone is a cornerstone molecule in photochemistry, and its derivatives, including this compound, exhibit rich and complex photochemical behavior. cymitquimica.comoregonstate.edu Upon absorption of UV light, benzophenones are promoted from their ground electronic state (S₀) to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a triplet state (T₁). bgsu.edu This triplet state is relatively long-lived and is the primary species responsible for the photochemical reactivity of benzophenones.

A key reaction of the benzophenone triplet state is hydrogen atom abstraction from suitable donor molecules, leading to the formation of a ketyl radical. However, the presence of an iodine atom on the aromatic ring introduces a crucial alternative photochemical pathway. The carbon-iodine bond is known to be susceptible to photolytic cleavage. researchgate.net Photoexcitation of aryl iodides can lead to the homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. researchgate.netfrontiersin.org This process can be initiated by UV light. mcgill.ca

Therefore, for this compound, two competing primary photochemical processes are expected:

Intersystem Crossing: Formation of the triplet excited state centered on the benzophenone chromophore.

C-I Bond Homolysis: Cleavage of the carbon-iodine bond to produce a (4'-n-pentylbenzoyl)phenyl radical.

The generated aryl radical is highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular reactions. This photochemical generation of aryl radicals from aryl iodides is a powerful tool in organic synthesis, enabling cross-coupling reactions without the need for transition metal catalysts. researchgate.net The competition between these two pathways will depend on factors such as the excitation wavelength and the solvent environment.

Exploration of Rearrangement Reactions

The structural framework of this compound and its derivatives allows for several potential rearrangement reactions, which can be used to synthesize a variety of other complex molecules.

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of an oxime to an N-substituted amide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. Treatment of the oxime with an acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride would initiate the rearrangement. wikipedia.orgjk-sci.com The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org Depending on the geometry of the oxime, two different amide products are possible. The migratory aptitude of the 2-iodophenyl versus the 4-n-pentylphenyl group will also influence the outcome, with the more electron-rich group generally migrating preferentially.

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com While not a direct rearrangement of this compound itself, a related phenolic ester could undergo this transformation. For example, if a phenol (B47542) were acylated with a 2-iodo- or 4-n-pentylbenzoyl group, the resulting ester could rearrange. The reaction is selective for the ortho and para positions, with temperature and solvent polarity influencing the regioselectivity. wikipedia.orgbyjus.com A photochemical version, the Photo-Fries rearrangement, proceeds via a radical mechanism and can also yield ortho and para hydroxy ketones. wikipedia.org

Wagner-Meerwein Rearrangement: This is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocationic center to form a more stable carbocation. wikipedia.orghiralalpaulcollege.ac.in This type of rearrangement could be envisioned for a derivative of this compound under conditions that generate a carbocation. For instance, if the n-pentyl group were branched and an alcohol functionality on this side chain was protonated and eliminated to form a carbocation, a skeletal rearrangement could occur. arkat-usa.orgresearchgate.net The driving force is the formation of a more stable carbocation (e.g., secondary to tertiary). hiralalpaulcollege.ac.in

Structural Elucidation and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Iodo-4'-n-pentylbenzophenone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In ¹H NMR spectroscopy of this compound, the distinct electronic environments of the hydrogen atoms lead to a predictable pattern of signals. The spectrum can be divided into the aromatic region and the aliphatic region.

The aromatic protons on the two benzene (B151609) rings are deshielded due to the ring current effect and the electron-withdrawing nature of the carbonyl group, causing them to appear at higher chemical shifts (downfield). The protons on the iodo-substituted ring and the pentyl-substituted ring will have different shifts and splitting patterns due to their unique substitution. The n-pentyl group protons appear in the upfield region of the spectrum. The terminal methyl group (CH₃) typically appears as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to other carbons show more complex splitting, often as multiplets.

Key features to expect in a ¹H NMR spectrum include the number of signals, their location (chemical shift), their intensity (integration), and their splitting pattern (multiplicity). youtube.com The integration of the peaks corresponds to the number of protons in each environment. youtube.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 7.10 - 8.00 | Multiplet (m) | 8H |

| -CH₂- (alpha to ring) | 2.60 - 2.80 | Triplet (t) | 2H |

| -CH₂- (beta, gamma) | 1.55 - 1.75 | Multiplet (m) | 4H |

| -CH₂- (delta) | 1.25 - 1.45 | Sextet | 2H |

This table contains predicted data based on typical chemical shifts for similar functional groups and structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. docbrown.info The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically in the 190-200 ppm range. oregonstate.eduorganicchemistrydata.org

Aromatic carbons resonate between 120-145 ppm. The carbon atom bonded to the iodine (C-I) will experience a heavy atom effect, shifting its signal upfield compared to what might be expected based on electronegativity alone. The carbons of the n-pentyl chain will appear in the upfield region (10-40 ppm). The number of distinct signals in the spectrum confirms the asymmetry of the molecule. oregonstate.edu

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 195 - 198 |

| Aromatic C-I | 90 - 95 |

| Aromatic C-H & Quaternary C | 125 - 148 |

| -CH₂- (alpha to ring) | 35 - 38 |

| -CH₂- (beta) | 30 - 32 |

| -CH₂- (gamma) | 30 - 32 |

| -CH₂- (delta) | 22 - 24 |

This table contains predicted data based on typical chemical shifts for similar functional groups and structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₁₈H₁₉IO), the molecular ion peak [M]⁺ would confirm the molecular weight of 378.25 g/mol . bldpharm.combldpharm.com

Under electron ionization (EI), the molecule undergoes fragmentation, providing a "fingerprint" that helps to confirm the structure. Common fragmentation patterns for this molecule would include:

Alpha-cleavage: Breakage of the bond between the carbonyl group and the iodo-substituted ring or the pentyl-substituted ring.

Loss of substituents: Elimination of the iodine atom or the n-pentyl chain.

Characteristic Cations: Formation of stable acylium ions, such as the benzoyl cation ([C₆H₅CO]⁺ at m/z 105) and its substituted variants. docbrown.info The presence of an iodine atom (m/z 127) or fragments containing it are also diagnostic.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragment Name |

|---|---|---|

| 378 | [C₁₈H₁₉IO]⁺ | Molecular Ion |

| 307 | [C₁₃H₈IO]⁺ | [M - C₅H₁₁]⁺ |

| 251 | [C₁₈H₁₉O]⁺ | [M - I]⁺ |

| 231 | [C₇H₄IO]⁺ | Iodobenzoyl cation |

| 147 | [C₁₂H₁₁]⁺ | Pentylphenyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table contains predicted data based on likely fragmentation pathways.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which groups are present. docbrown.info

For this compound, the IR spectrum would be dominated by a very strong absorption band for the carbonyl (C=O) stretch. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the pentyl group, would also be prominent. The C-I bond stretch appears at a much lower frequency, in the fingerprint region. docbrown.info

Raman spectroscopy is particularly sensitive to non-polar bonds with symmetric vibrations. Therefore, the C-C bonds of the aromatic rings and the alkyl chain, as well as the C-I bond, may produce more intense signals in a Raman spectrum compared to an IR spectrum.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Mode | Predicted IR Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Ketone C=O | Stretch | 1650 - 1670 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

This table contains predicted data based on typical absorption frequencies for the indicated functional groups.

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The benzophenone (B1666685) core of the molecule is a chromophore, a light-absorbing group, characterized by two main absorption bands.

A strong absorption band at a shorter wavelength (around 250 nm) corresponding to a π → π* transition within the conjugated system. mdpi.com

A weaker, longer-wavelength absorption band (around 340 nm) resulting from the "forbidden" n → π* transition, involving the non-bonding electrons on the carbonyl oxygen. mdpi.com

The presence of substituents on the aromatic rings alters the energy of these transitions and thus the absorption maxima (λmax). The electron-donating n-pentyl group and the halogen iodine atom will influence the electronic structure of the benzophenone system, typically causing shifts in the absorption bands compared to the unsubstituted parent molecule. tandfonline.comscispace.com

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Electronic Transition | Predicted λmax (nm) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|

| π → π* | ~255 - 265 | High |

This table contains predicted data based on the electronic properties of similar substituted benzophenones.

Advanced Spectroscopic Techniques for Surface and Interface Studies

While less common for routine characterization, advanced spectroscopic techniques could be employed to study the behavior of this compound at surfaces and interfaces, which is relevant in fields like materials science and catalysis.

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique could determine the elemental composition of the top few nanometers of a material and provide information about the chemical states of the atoms. It could be used to study the orientation of the molecule on a substrate or detect interactions with a surface.

Surface-Enhanced Raman Spectroscopy (SERS): If the molecule is adsorbed onto a roughened metal surface (like silver or gold), the Raman signal can be dramatically amplified. SERS would allow for the detection of very small quantities of the compound and provide detailed vibrational information about its interaction and orientation on the surface.

Sum-Frequency Generation (SFG) Spectroscopy: This technique is specifically sensitive to molecules at an interface. It could be used to probe the vibrational structure of this compound at a liquid-liquid, liquid-solid, or air-liquid interface, yielding information on molecular orientation and ordering.

These advanced methods provide a deeper level of analysis beyond simple structural confirmation, opening avenues for understanding the interfacial properties and potential applications of the compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzophenone |

| Silver |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like 2-Iodo-4'-n-pentylbenzophenone. These methods solve the Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. aps.orgimperial.ac.uk It is favored for its balance of accuracy and computational cost. imperial.ac.uk In the context of a molecule like this compound, DFT can be employed to determine key electronic properties.

DFT calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a variety of electronic properties can be calculated. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-deficient regions of the molecule. The presence of the electronegative iodine and oxygen atoms would be expected to create significant regions of negative electrostatic potential.

Key parameters that can be derived from DFT calculations for a molecule like this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and electronic excitation properties. A smaller gap generally suggests that the molecule is more easily excitable.

For a related compound, 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl-2-methylbenzoate, DFT calculations using the B3LYP method have been performed to determine its electronic properties. epstem.net Similar calculations on this compound would provide valuable data on its electronic behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Ab Initio Methods for Molecular Properties

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. aps.org These methods can be more computationally intensive than DFT but can also provide highly accurate results for molecular properties. For a molecule containing a heavy atom like iodine, relativistic effects may need to be considered for high accuracy.

Ab initio calculations can be used to determine a wide range of molecular properties for this compound. These include its equilibrium geometry, vibrational frequencies (which correspond to peaks in an infrared spectrum), and various electronic properties like ionization potential and electron affinity.

For example, a study on various iodine-containing species of atmospheric importance utilized ab initio methods to investigate their electronic and geometric structures. rsc.org Similar methods could be applied to this compound to gain a detailed understanding of its fundamental molecular characteristics.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. chemrxiv.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and preferred shapes of molecules like this compound. chemrxiv.org

The conformational landscape of this compound is of particular interest due to the presence of the flexible n-pentyl chain and the rotational freedom around the bond connecting the two phenyl rings. MD simulations can explore the different possible conformations of the molecule and determine their relative stabilities. nih.gov

An MD simulation would typically start with an initial structure of the molecule, which is then allowed to evolve over time at a specific temperature. The trajectory of the atoms is recorded, providing a detailed movie of the molecule's motion. Analysis of this trajectory can reveal the most frequently adopted conformations and the energy barriers between them. plos.org This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

For instance, MD simulations have been used to investigate the conformational changes in complex biological systems, such as proteins, upon ligand binding. nih.gov While this compound is a smaller molecule, MD simulations can still provide valuable information about its flexibility and the accessible range of its shapes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, computational methods could be used to study various potential reactions it might undergo.

Transition State Identification and Energy Profile Analysis

A key aspect of understanding a reaction mechanism is the identification of the transition state, which is the highest energy point along the reaction pathway. savemyexams.com Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. savemyexams.com

By mapping out the energy of the system as it progresses from reactants to products, a reaction energy profile can be constructed. savemyexams.com This profile provides a visual representation of the energy changes that occur during the reaction, including the energies of any intermediates and transition states.

Prediction of Reaction Pathways and Selectivity

Computational modeling can also be used to predict the most likely pathways for a given reaction and to understand the factors that control its selectivity. For a molecule with multiple reactive sites like this compound, computational methods can help to determine which site is most likely to react under specific conditions.

For example, in reactions involving the substitution of the iodine atom, computational models could be used to compare the energy barriers for different nucleophiles or to investigate the influence of the solvent on the reaction pathway. This predictive capability is highly valuable in the design of new synthetic routes and in the optimization of reaction conditions.

In Silico Design of this compound Derivatives

Currently, there is a notable absence of publicly available scientific literature detailing the in silico design of derivatives based on the this compound scaffold. While computational chemistry is a powerful tool for designing new molecules with tailored properties, specific research focusing on modifying this particular compound through computational methods has not been reported in accessible databases and scientific journals.

The process of in silico drug design typically involves using computational models to predict the biological activity and physicochemical properties of novel molecules. mdpi.com This approach allows researchers to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis and further experimental testing. nih.govnih.gov Methodologies such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are commonly employed to guide the design of new compounds with enhanced efficacy or other desirable characteristics. mdpi.com

Although no specific examples exist for this compound, the general principles of in silico design would involve the targeted modification of its structure. For instance, researchers could explore the impact of substituting the iodo group with other halogens or functional groups, or altering the length and branching of the n-pentyl chain. These modifications would be evaluated computationally to predict their influence on the molecule's shape, electronic distribution, and potential interactions with biological targets.

A hypothetical in silico design study for this compound derivatives might involve the creation of a virtual library of related compounds and the subsequent prediction of their properties. The data generated from such a study would typically be presented in a tabular format to facilitate comparison and analysis. An example of how such data might be structured is provided below.

Table 1: Hypothetical Data for In Silico Designed this compound Derivatives

| Derivative | Modification | Predicted Biological Activity (IC50, µM) | Predicted Lipophilicity (logP) |

|---|---|---|---|

| Parent Compound | This compound | - | - |

| Derivative 1 | Replacement of Iodo with Chloro | - | - |

| Derivative 2 | Replacement of Iodo with Fluoro | - | - |

| Derivative 3 | Elongation of pentyl chain to hexyl | - | - |

| Derivative 4 | Isomerization of n-pentyl to iso-pentyl | - | - |

Note: The data in this table is purely illustrative and does not represent the results of any actual study.

Computational Spectroscopic Prediction and Validation

The application of computational methods to predict the spectroscopic properties of this compound has not been specifically documented in the available scientific literature. Computational spectroscopy is a vital area of theoretical chemistry that allows for the prediction of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These predictions are invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectroscopic data.

The process of computational spectroscopic prediction typically involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the electronic structure and vibrational modes of a molecule. From these calculations, it is possible to derive theoretical spectra that can be compared with experimentally obtained data. This comparison serves as a means of validating both the computational method and the proposed chemical structure.

For this compound, a computational study would likely involve optimizing its three-dimensional geometry and then calculating its spectroscopic parameters. For example, theoretical ¹H and ¹³C NMR chemical shifts could be calculated and compared to experimental values to confirm the assignment of signals in the NMR spectra. Similarly, the calculation of vibrational frequencies could aid in the interpretation of the compound's IR spectrum.

While no specific computational spectroscopic studies on this compound are available, the following table illustrates how a comparison between predicted and experimental data would typically be presented.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) of aromatic protons | - | - |

| ¹³C NMR | Chemical Shift (δ, ppm) of carbonyl carbon | - | - |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) of C=O stretch | - | - |

| UV-Vis Spectroscopy | Wavelength of Maximum Absorbance (λmax, nm) | - | - |

Note: The values in this table are for illustrative purposes only, as no specific computational or experimental spectroscopic studies have been reported.

Derivatives and Analogues of 2 Iodo 4 N Pentylbenzophenone in Research

Synthesis and Reactivity of Related Halogenated Benzophenones

The identity and position of the halogen atom on the benzophenone (B1666685) scaffold significantly influence its reactivity. Halogenated benzophenones are key intermediates in a variety of organic transformations, including cross-coupling reactions, cyclizations, and electrochemical reductions.

The synthesis of bromo- and chloro-analogues of 2-iodo-4'-n-pentylbenzophenone can be accomplished through established methods such as Friedel-Crafts acylation. For instance, the reaction of a substituted benzoyl chloride with an appropriate halo- or alkyl-substituted benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a common approach. frontiersin.org The reactivity of these analogues is largely dictated by the nature of the carbon-halogen bond.

The electrochemical reduction of various halogenated benzophenones has been studied, revealing that most undergo reductive cleavage of the carbon-halogen bond. The stability of the resulting radical anion and the rate of halogen cleavage are dependent on the specific halogen. For example, chloro-substituted benzophenone radical anions generally exhibit cleavage rate constants (k_c) in the range of 4–254 s⁻¹ in dimethylformamide (DMF). researchgate.net In the presence of carbon dioxide, carboxylation of the radical anion can occur much faster than dehalogenation. researchgate.net

Research has also explored the synthesis of multi-halogenated benzophenones. For example, 5-bromo-2-chlorobenzophenone and 2,5-dibromobenzophenone have been used as starting materials in McMurry reactions, which, instead of producing the expected tetraphenylethylene (B103901) derivatives, yielded various multi-halogenated 9,10-diphenylanthracene (B110198) (DPA) frameworks. rsc.org This unexpected outcome highlights the unique reactivity imparted by specific halogen substitution patterns. rsc.org

Table 1: Comparison of Reactivity in Halogenated Benzophenones

| Halogen Analogue | Reaction Type | Observation | Reference |

|---|---|---|---|

| Chloro-benzophenones | Electrochemical Reduction | Undergoes reductive C-Cl bond cleavage; radical anion cleavage rate constant is 4-254 s⁻¹ in DMF. | researchgate.net |

| Bromo-benzophenones | McMurry Reaction | Reacts with low-valent titanium to form multi-halogenated 9,10-diphenylanthracenes instead of expected products. | rsc.org |

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-benzophenones particularly reactive and useful in synthetic chemistry. They are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and intramolecular cyclizations.

One notable application is the intramolecular copper(I)-catalyzed cyclization of substituted 2-iodobenzophenones to form fluoren-9-one skeletons. researchgate.net This transformation can be performed under both thermal and microwave conditions, with microwave irradiation significantly reducing reaction times while maintaining high yields. researchgate.net

The reactivity of iodo-aromatic compounds can be further modulated by other substituents on the benzene ring. For instance, a study on 2-iodo-N-isopropylbenzamides as catalysts for alcohol oxidation showed that the electronic nature of substituents on the iodinated ring had a profound effect. nih.gov Electron-donating groups, such as a methoxy (B1213986) group at the 5-position, significantly enhanced the catalytic reactivity for the oxidation of alcohols to their corresponding carbonyl compounds. nih.gov Conversely, electron-withdrawing groups like nitro or chloro groups decreased the reactivity. nih.gov

Furthermore, iodo-substituted benzophenones have been developed as photo-cross-linking probes for studying protein-protein interactions. rsc.org The iodine atom allows for radioiodination, facilitating sensitive detection, while the benzophenone moiety acts as a photoactivatable cross-linking agent. rsc.org

Modifications to the Pentyl Chain

The 4'-n-pentyl chain in this compound primarily influences the molecule's lipophilicity, steric profile, and potential for intermolecular interactions. Modifying this alkyl chain is a key strategy in structure-activity relationship (SAR) studies. wikipedia.org

Variations can include altering the chain length, introducing branching, or incorporating unsaturation or functional groups.

Chain Length and Branching: Changing the linear pentyl group to a branched isomer, such as an iso-propyl group, can alter solubility and steric hindrance. frontiersin.org Longer or shorter alkyl chains directly impact the molecule's hydrophobicity, which is a critical parameter for its interaction with biological membranes or its miscibility in polymeric systems. Research on other benzophenone derivatives has shown that variations in the lipophilicity by altering alkyl chains are essential for modulating biological activity. nih.gov

Functionalization: The pentyl chain can be functionalized to introduce new properties. For example, benzophenone moieties have been attached to the end of long alkyl chains in phospholipids (B1166683) to create photoactivatable probes for studying cellular lipid transport. acs.org In materials science, polymers containing benzophenone units and other alkyl chains (including pentyl groups) have been synthesized. rsc.org Upon UV irradiation, the benzophenone group can abstract a hydrogen atom from a nearby alkyl chain (like the pentyl group) to form a covalent cross-link, which is a method for creating polymer hydrogels. rsc.orgmdpi.com The efficiency of this cross-linking can be influenced by the steric accessibility of the C-H bonds on the alkyl chain. mdpi.com

Aryl Ring Substituent Effects on Reactivity and Applications

Placing additional substituents on either of the two aryl rings of the benzophenone core has a predictable and significant impact on the molecule's electronic properties and, consequently, its reactivity. acs.orgdrugdesign.org These effects are generally categorized as inductive and resonance effects, which determine whether a substituent is activating or deactivating towards electrophilic substitution and where it directs incoming electrophiles (ortho, meta, or para positions). wikipedia.orgnih.gov

Activating Groups: Electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. nih.govrsc.org These groups are typically ortho- and para-directing. In the context of this compound, adding an EDG to either ring would likely increase its susceptibility to further electrophilic aromatic substitution.

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups decrease the ring's electron density, making it less reactive towards electrophiles. nih.govrsc.org Most deactivating groups are meta-directing. Halogens are an exception; they are deactivating due to their strong inductive electron withdrawal but are ortho- and para-directing because of electron donation through resonance. wikipedia.org

In research, these principles are used to fine-tune molecular properties. For example, in the development of benzophenone-based inhibitors of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), the introduction of a para-fluoro substituent resulted in promising inhibitory effects against IL-6. nih.gov Similarly, the reactivity of substituted benzophenones in oxime formation is also influenced by the electronic nature of the ring substituents. researchgate.net

Table 2: Predicted Effects of Substituents on the Benzophenone Rings

| Substituent Group | Type | Effect on Reactivity (Electrophilic Substitution) | Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Electron-Donating (Inductive) | Activating | Ortho, Para |

| -Cl, -Br | Electron-Withdrawing (Inductive) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Electron-Withdrawing (Resonance & Inductive) | Deactivating | Meta |

Chiral Analogues and Stereoselective Synthesis

While this compound is an achiral molecule, chiral analogues can be designed and synthesized. Chirality could be introduced into the structure in several ways:

Modification of the Pentyl Chain: Creating a stereocenter along the pentyl chain, for example, by introducing a substituent or branching at a non-terminal carbon.

Atropisomerism: Introducing bulky substituents at the ortho-positions of the benzophenone rings can hinder rotation around the aryl-carbonyl bonds, potentially leading to stable, separable atropisomers (a form of axial chirality).

Chiral Substituents: Attaching a pre-existing chiral moiety to either the aryl rings or the pentyl chain.

The synthesis of a single, desired stereoisomer requires methods of stereoselective synthesis. nih.gov These strategies are crucial in medicinal chemistry, where different enantiomers or diastereomers of a drug can have vastly different biological activities. Common approaches include:

Chiral Auxiliaries: A temporary chiral group is attached to the achiral starting material to direct a subsequent reaction to form a specific stereoisomer. The auxiliary is removed afterward. This has been used effectively in the synthesis of various chiral molecules. nih.gov

Chiral Catalysis: Using a small amount of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) can produce large quantities of an enantiomerically enriched product. This is often a more atom-economical approach.

Substrate Control: If the starting material already contains a stereocenter, it can influence the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule.

For instance, research into the stereoselective synthesis of other complex molecules has utilized chiral azomethine ylides and bromine-mediated cyclizations to create specific stereoisomers of proline analogues. Similar principles could be applied to create chiral derivatives of this compound for advanced applications in materials or as pharmacological probes.

Advanced Applications in Organic Synthesis and Materials Science

Emerging Roles in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, which are held together by non-covalent intermolecular forces. rug.nl The compound 2-Iodo-4'-n-pentylbenzophenone is emerging as a molecule of interest in this field due to its unique combination of functional groups, which can facilitate a variety of specific, directional interactions for the construction of larger, well-ordered assemblies. Its potential is primarily rooted in the interplay between halogen bonding, π-π stacking, and van der Waals forces.

The structure of this compound incorporates three key features that are highly relevant to supramolecular assembly:

An Iodo-Substituted Phenyl Ring : The iodine atom is a powerful halogen bond donor.

A Benzophenone (B1666685) Core : The two aromatic rings connected by a carbonyl group provide a platform for π-π stacking interactions.

The rational design of functional materials often relies on predictable, non-covalent interactions known as supramolecular synthons. researchgate.netmdpi.com For this compound, the most significant of these is the halogen bond.

The Role of Halogen Bonding

A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site on an adjacent molecule. nih.govmdpi.com The iodine atom in this compound is particularly effective in this role because its large size and high polarizability create a pronounced region of positive electrostatic potential, known as a σ-hole, opposite the C-I covalent bond. acs.org

This directional interaction can be exploited in crystal engineering to guide molecules into specific arrangements. researchgate.net In the solid state, the iodine atom can form strong halogen bonds with Lewis basic sites, such as the carbonyl oxygen of a neighboring molecule, leading to the formation of predictable supramolecular motifs like chains or sheets. The strength of this interaction is comparable to that of a conventional hydrogen bond and increases with the polarizability of the halogen atom (I > Br > Cl > F). acs.org

| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Key Characteristics |

|---|---|---|---|

| Halogen Bonding (I···O) | 2-Iodo group and Carbonyl Oxygen | 15 - 40 | Highly directional, strong, specific geometry (approx. 180° R-I···O angle). mdpi.comvub.be |

| π-π Stacking | Benzophenone aromatic rings | 5 - 50 | Non-directional, involves face-to-face or edge-to-face arrangement of phenyl rings. |

| Van der Waals Forces | n-Pentyl chain | < 5 | Weak, non-directional, contributes to close packing and stabilization of the overall assembly. |

Self-Assembly and Crystal Engineering

The combination of a strong, directional halogen bond with weaker, less-directional π-π stacking and van der Waals forces allows for the formation of complex and hierarchical supramolecular structures. Research on other benzophenone derivatives has shown their capacity for self-assembly into well-defined nanostructures, such as fibrils and gels, driven by a combination of hydrogen bonding and π-stacking. nih.govacs.org In the case of this compound, the highly influential halogen bond is expected to provide a greater degree of control over the final architecture.

The interplay of these forces can be summarized as follows:

Primary Organization : The strong and directional I···O halogen bond acts as the primary "glue," connecting molecules into one-dimensional chains or dimeric pairs.

Secondary Organization : These primary structures are then organized in three dimensions through π-π stacking of the benzophenone units and the space-filling requirements of the n-pentyl chains.

This hierarchical assembly is a cornerstone of crystal engineering, where the goal is to design and synthesize molecular solids with desired physical and chemical properties. researchgate.net The ability of this compound to participate in these multiple, simultaneous interactions makes it a promising tecton, or building block, for the bottom-up construction of novel functional materials. While specific studies on this compound are nascent, the established principles of supramolecular chemistry strongly suggest its potential for creating ordered materials for applications in fields like nonlinear optics or host-guest chemistry.

Future Directions and Interdisciplinary Research

Integration with Flow Chemistry and Automated Synthesis

The synthesis of substituted benzophenones, including 2-Iodo-4'-n-pentylbenzophenone, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. rsc.orgbeilstein-journals.org These technologies offer substantial improvements over traditional batch methods by providing enhanced control over reaction parameters, leading to higher yields, improved safety, and greater consistency. beilstein-journals.org

Automated medium-pressure liquid chromatography (MPLC) systems are already being employed for the purification of benzophenone (B1666685) derivatives, streamlining the post-synthesis workflow. rsc.org The principles of flow chemistry are particularly well-suited for reactions common in the synthesis of benzophenones, such as Friedel-Crafts acylation and Grignard reactions. patsnap.commdpi.com Flow reactors can facilitate the safe handling of reactive intermediates and reagents, which is a significant advantage in multi-step syntheses. beilstein-journals.org The modular nature of flow chemistry setups also allows for the multistep synthesis of complex molecules like pyrazoles in a continuous fashion, a concept that can be adapted for the production of this compound and its derivatives. mdpi.com

Key Advantages of Flow Chemistry for this compound Synthesis:

| Feature | Benefit in Synthesis |

| Precise Temperature & Pressure Control | Enhanced reaction selectivity and yield. |

| Rapid Mixing | Increased reaction rates and efficiency. |

| Improved Safety | Safe handling of hazardous reagents and intermediates in small volumes. |

| Scalability | Straightforward scaling from laboratory to industrial production. |

| Automation | High-throughput screening of reaction conditions and library synthesis. |

The integration of these technologies is poised to accelerate the discovery and development of novel benzophenone-based compounds by enabling rapid and efficient synthesis and purification.

Green Chemistry Approaches for Synthesis and Transformations

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being actively applied to the synthesis of benzophenone derivatives. rasayanjournal.co.inmdpi.comjddhs.com These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jddhs.com

For the synthesis of compounds like this compound, several green strategies can be envisioned:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, bio-based solvents, or supercritical carbon dioxide (scCO2) can significantly reduce environmental pollution. mdpi.comjddhs.com

Catalysis: The use of recyclable catalysts, including biocatalysts and heterogeneous catalysts, can lead to more efficient and atom-economical reactions. jddhs.com For instance, metal-catalyzed cross-coupling reactions are pivotal in constructing the benzophenone scaffold. mdpi.com

Energy Efficiency: Microwave-assisted synthesis and solvent-free reaction conditions are being explored to reduce energy consumption and reaction times. rasayanjournal.co.injddhs.com Microwave irradiation, in particular, has been shown to be effective in the synthesis of various heterocyclic compounds and could be applied to the synthesis of benzophenone derivatives. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. jddhs.com

The development of greener synthetic methods for this compound will not only make its production more sustainable but also align with the increasing regulatory and societal demands for environmentally friendly chemical processes. mdpi.com

Exploration of Bio-inspired and Biomimetic Applications

The unique structural features of this compound, particularly the presence of a benzophenone core and an iodine atom, suggest its potential in bio-inspired and biomimetic research. Benzophenone derivatives are known to have a wide range of biological activities and are often used as scaffolds in medicinal chemistry. researchgate.net

The field of biomimetic synthesis seeks to replicate the elegant and efficient chemical transformations found in nature. nottingham.ac.uk For example, iron-catalyzed aerobic oxidation, inspired by the action of cytochrome P-450, has been used for the synthesis of benzaldehydes and could potentially be adapted for the synthesis of benzophenone derivatives. beilstein-journals.org The exploration of such biomimetic routes could lead to more efficient and selective syntheses of this compound.

Furthermore, iodinated organic compounds are found in various marine natural products with interesting biological activities. dntb.gov.ua This suggests that this compound could serve as a building block for the synthesis of novel bioactive molecules with potential applications in drug discovery. researchgate.net The benzophenone moiety itself is a known photophore, and its combination with an iodine atom could lead to interesting photophysical properties for applications in photodynamic therapy or as photo-responsive materials. researchgate.net

Development of Novel Research Tools and Methodologies

The development of novel research tools is crucial for advancing our understanding of complex biological and chemical systems. researchgate.net this compound has the potential to be utilized in the creation of such tools. For instance, hypervalent iodine compounds, which could be synthesized from iodinated precursors, have applications as photoinitiators in polymerization reactions. researchgate.net

The benzophenone group is a well-established photo-affinity labeling (PAL) reagent. mdpi.com Upon UV irradiation, the benzophenone carbonyl group can form a covalent bond with adjacent C-H bonds, allowing for the identification of protein-ligand interactions. The presence of the iodo- group on the phenyl ring provides a handle for further chemical modification, for example, through cross-coupling reactions, to attach reporter tags or other functional groups.